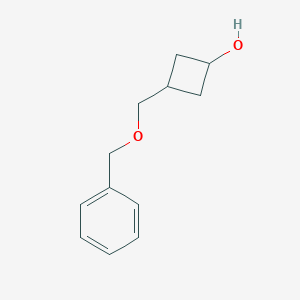
cis-3-Benzyloxymethylcyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-Benzyloxymethylcyclobutanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is a light yellow liquid .
Physical And Chemical Properties Analysis
Cis-3-Benzyloxymethylcyclobutanol is a light yellow liquid . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Intermediate in Chemical Synthesis
cis-3-Benzyloxymethylcyclobutanol: is commonly used as an intermediate in chemical research . Its structure is pivotal in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be used to create a variety of drug compounds.
Synthesis of Cyclobutane-Containing Natural Products
The compound plays a significant role in the synthesis of cyclobutane-containing natural products . These products are important due to their diverse pharmaceutical activities and intricate structural frameworks. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, and cis-3-Benzyloxymethylcyclobutanol can be a key starting material or intermediate in these reactions.
Development of Pharmaceuticals
Cyclobutane motifs, which can be derived from cis-3-Benzyloxymethylcyclobutanol , are crucial in the modulation and design of structures in medicinal chemistry . They are used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals.
Modulation of Biological Activity
The structural modification of drug prototypes using cyclobutane derivatives from cis-3-Benzyloxymethylcyclobutanol can lead to increased selectivity and potency of the drugs . For example, modifying the piperidine structure in a medication with a cyclobutane structure increased its selectivity towards a specific receptor.
Biosynthesis Research
Research into the biosynthesis of cyclobutane-containing secondary metabolites often involves cis-3-Benzyloxymethylcyclobutanol . These metabolites are synthesized by a range of organisms, indicating the importance of cyclobutane in biological evolution .
Drug Discovery and Lead Compounds
Natural products containing cyclobutane subunits, which can be synthesized using cis-3-Benzyloxymethylcyclobutanol , are an important source for the discovery of bioactive drug molecules and lead compounds . These compounds exhibit a wide range of biological activities, making them valuable in drug discovery.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Benzyloxymethylcyclobutanol | |
CAS RN |
197167-53-6 |
Source


|
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

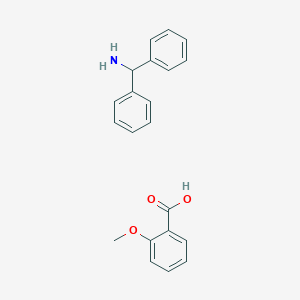
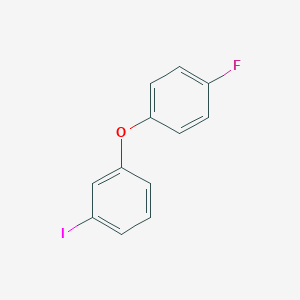

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

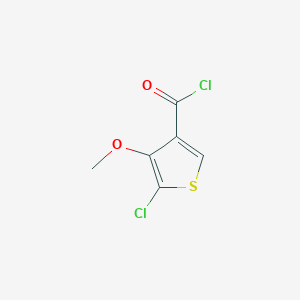
![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)
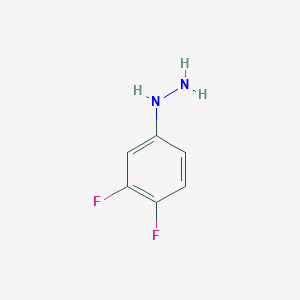


![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)
